molecular formula C24H32N4O5 B2782825 N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide

Cat. No.: B2782825
M. Wt: 456.5 g/mol
InChI Key: CRCPLBFLOSEABN-BEVDRBHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAPI 0 involves multiple steps, starting with the preparation of the hydroxamate moiety. The key steps include the formation of the hydroxamate group, followed by coupling with the appropriate amino acid derivatives. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and acetic acid, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of TAPI 0 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically obtained as a white to off-white solid, which is then packaged under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

TAPI 0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified hydroxamate derivatives, which can have different inhibitory activities against matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme .

Scientific Research Applications

TAPI 0 is extensively used in scientific research due to its inhibitory effects on matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. Some of its applications include:

Mechanism of Action

TAPI 0 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. The hydroxamate group in TAPI 0 binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition leads to a decrease in the release of tumor necrosis factor-alpha and other cytokines, which are involved in inflammatory and immune responses .

Comparison with Similar Compounds

TAPI 0 is similar to other hydroxamate-based inhibitors such as TAPI 1 and TAPI 2. TAPI 0 is unique in its ability to inhibit both matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme with high specificity. Other similar compounds include:

TAPI 0 stands out due to its dual inhibitory activity and its extensive use in various fields of scientific research.

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPLBFLOSEABN-BEVDRBHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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